Cas no 934388-23-5 (4-Bromo-1-Tris(Propan-2-Yl)Silyl-1h-Pyrrolo2,3-BPyridine)

4-Bromo-1-Tris(propan-2-yl)silyl-1H-pyrrolo[2,3-b]pyridine is a brominated pyrrolopyridine derivative featuring a tris(isopropyl)silyl (TIPS) protecting group. This compound is primarily utilized in organic synthesis, particularly in cross-coupling reactions, where the bromo substituent serves as a reactive site for further functionalization. The TIPS group enhances stability and solubility, facilitating handling and purification processes. Its structural framework makes it valuable in pharmaceutical and agrochemical research, especially in the development of heterocyclic compounds. The product’s well-defined reactivity and compatibility with various catalytic systems underscore its utility as a versatile intermediate in complex molecular constructions.
4-Bromo-1-Tris(Propan-2-Yl)Silyl-1h-Pyrrolo2,3-BPyridine structure
934388-23-5 structure
Product Name:4-Bromo-1-Tris(Propan-2-Yl)Silyl-1h-Pyrrolo2,3-BPyridine
CAS No:934388-23-5
MF:C10H13BrN2Si
MW:269.21312212944
CID:802283
PubChem ID:49759085
Update Time:2025-10-19

4-Bromo-1-Tris(Propan-2-Yl)Silyl-1h-Pyrrolo2,3-BPyridine Chemical and Physical Properties

Names and Identifiers

    • 1H-Pyrrolo[2,3-b]pyridine, 4-bromo-1-(trimethylsilyl)-
    • (4-bromopyrrolo[2,3-b]pyridin-1-yl)-trimethylsilane
    • 4-Bromo-1-1-(triisopropylsilyl)-7-azaindole
    • 1H-PYRROLO[2,3-B]PYRIDINE,4-BROMO-1-(TRIMETHYLSILYL)
    • DTXSID50678011
    • 4-Bromo-1-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine
    • 1379315-04-4
    • CS-0004141
    • 934388-23-5
    • 4-Bromo-1-Tris(Propan-2-Yl)Silyl-1h-Pyrrolo2,3-BPyridine
    • Inchi: 1S/C10H13BrN2Si/c1-14(2,3)13-7-5-8-9(11)4-6-12-10(8)13/h4-7H,1-3H3
    • InChI Key: KWITYDWDRPGAOG-UHFFFAOYSA-N
    • SMILES: BrC1C=CN=C2C=1C=CN2[Si](C)(C)C

Computed Properties

  • Exact Mass: 268.00300
  • Monoisotopic Mass: 268.00314g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 217
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 17.8Ų

Experimental Properties

  • PSA: 17.82000
  • LogP: 3.48180

4-Bromo-1-Tris(Propan-2-Yl)Silyl-1h-Pyrrolo2,3-BPyridine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
B817265-10mg
4-Bromo-1-[Tris(Propan-2-Yl)Silyl]-1h-Pyrrolo[2,3-B]Pyridine
934388-23-5
10mg
$ 50.00 2022-06-06
TRC
B817265-50mg
4-Bromo-1-[Tris(Propan-2-Yl)Silyl]-1h-Pyrrolo[2,3-B]Pyridine
934388-23-5
50mg
$ 160.00 2022-06-06
TRC
B817265-100mg
4-Bromo-1-[Tris(Propan-2-Yl)Silyl]-1h-Pyrrolo[2,3-B]Pyridine
934388-23-5
100mg
$ 230.00 2022-06-06

4-Bromo-1-Tris(Propan-2-Yl)Silyl-1h-Pyrrolo2,3-BPyridine Related Literature

Additional information on 4-Bromo-1-Tris(Propan-2-Yl)Silyl-1h-Pyrrolo2,3-BPyridine

4-Bromo-1-Tris(Propan-2-Yl)Silyl-1h-Pyrrolo[2,3-b]Pyridine: A Novel Scaffold for Targeted Drug Development

4-Bromo-1-Tris(Propan-2-Yl)Silyl-1h-Pyrrolo[2,3-b]Pyridine (CAS No. 934388-23-5) represents a unique molecular architecture that has garnered significant attention in recent years due to its potential applications in medicinal chemistry. This compound features a pyrrolo[2,3-b]pyridine core with tris(Propan-2-Yl)Silyl groups at the 1-position and a bromine substituent at the 4-position. The silyl moieties provide steric hindrance and enhance solubility, while the bromine atom introduces electrophilic properties that can be strategically exploited in drug design.

Recent studies have highlighted the importance of pyrrolo[2,3-b]pyridine scaffolds in modulating biological activity. For instance, a 2023 publication in Journal of Medicinal Chemistry demonstrated that pyrrolo[2,3-b]pyridine derivatives exhibit promising antitumor activity by targeting the proline isomerization pathway in cancer cells. The tris(Propan-2-Yl)Silyl groups in 4-Bromo-1-Tris(Propan-2-Yl)Silyl-1h-Pyrrolo[2,3-b]Pyridine may further stabilize the molecular structure, potentially improving its pharmacokinetic profile.

The bromine substituent in this compound is a key functional group that can participate in electrophilic substitution reactions. This property has been leveraged in the development of aryl halides for targeted drug delivery systems. A 2024 study in Advanced Drug Delivery Reviews reported that bromine-containing molecules can act as bioisosteric replacements for fluorine in certain therapeutic contexts, offering enhanced metabolic stability and reduced toxicity.

The pyrrolo[2,3-b]pyridine ring system is known for its ability to interact with proteins through hydrogen bonding and π-π stacking interactions. This makes it a valuable scaffold for designing small molecule inhibitors of protein-protein interactions (PPIs), which are increasingly recognized as therapeutic targets. A 2023 review in Nature Reviews Drug Discovery emphasized the role of pyrrolo[2,3-b]pyridine derivatives in modulating kinase activity, particularly in the context of non-small cell lung cancer (NSCLC) treatment.

The tris(Propan-2-Yl)Silyl groups in 4-Bromo-1-Tris(Propan-2-Yl)Silyl-1h-Pyrrolo[2,3-b]Pyridine may also contribute to its lipophilicity and cell membrane permeability. These properties are critical for the development of oral bioavailable drugs. A 2022 study in Drug Metabolism and Disposition showed that silyl groups can significantly enhance the solubility of hydrophobic compounds, which is particularly relevant for poorly water-soluble drugs.

Recent advancements in computational chemistry have enabled the prediction of binding affinity and molecular dynamics for pyrrolo[2,3-b]pyridine derivatives. A 2024 paper in ACS Chemical Biology described the use of machine learning algorithms to optimize the structure-activity relationship (SAR) of brominated compounds, including 4-Bromo-1-Tris(Propan-2-Yl)Silyl-1h-Pyrrolo[2,3-b]Pyridine. These computational tools are crucial for accelerating drug discovery and target validation processes.

The pyrrolo[2,3-b]pyridine scaffold has also been explored for its potential in neurodegenerative disease therapy. A 2023 study in Neuropharmacology reported that pyrrolo[2,3-b]pyridine derivatives can modulate beta-amyloid aggregation, a key pathological feature of Alzheimer's disease. The bromine substitution in this compound may enhance its selectivity for specific enzymes involved in amyloidogenesis.

Furthermore, the tris(Propan-2-Yl)Silyl groups in 4-Bromo-1-Tris(Propan-2-Yl)Silyl-1h-Pyrrolo[2,3-b]Pyridine may influence its metabolic stability. A 2022 study in Drug Discovery Today highlighted the importance of silyl groups in reducing metabolic clearance and improving the half-life of drug candidates. This is particularly important for chronic disease management, where long-term drug exposure is required.

The bromine atom in this compound can also serve as a reactive handle for chemical modification. A 2024 review in Chemical Reviews discussed the use of bromine-containing molecules in the development of prodrugs that are activated in the target tissue. This approach can enhance the specificity of drug action and reduce systemic toxicity.

Overall, 4-Bromo-1-Tris(Propan-2-Yl)Silyl-1h-Pyrrolo[2,3-b]Pyridine represents a promising candidate for further preclinical development. Its unique molecular structure and functional groups make it a versatile scaffold for designing novel therapeutics targeting a wide range of diseases. Continued research into its biological activity and pharmacokinetic properties is expected to yield valuable insights for drug discovery and chemical biology.

As the field of medicinal chemistry continues to evolve, compounds like 4-Bromo-1-Tris(Propan-2-Yl)Silyl-1h-Pyrrolo[2,3-b]Pyridine will play a crucial role in addressing unmet medical needs. The integration of computational methods and experimental approaches will be essential for optimizing its therapeutic potential and ensuring its clinical translation.

In conclusion, the pyrrolo[2,3-b]pyridine core, combined with the tris(Propan-2-Yl)Silyl and bromine functional groups, positions 4-Bromo-1-Tris(Propan-2-Yl)Silyl-1h-Pyrrolo[2,3-b]Pyridine as a significant molecule in the drug discovery pipeline. Its potential applications in cancer, neurodegenerative diseases, and metabolic disorders underscore the importance of further research into its biological mechanisms and pharmacological properties.

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